molecular formula C13H17F2NO2 B11720596 N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

Cat. No.: B11720596
M. Wt: 257.28 g/mol
InChI Key: PDTZAYCAXLZIHL-UHFFFAOYSA-N
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Description

N-[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is a chemical compound recognized in pharmaceutical research as an impurity of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) . This substance, also known as Desfluoro Fluvoxamine or Fluvoxamine EP Impurity E (CAS 1217214-94-2), is provided as a high-purity reference standard essential for ensuring the quality, safety, and efficacy of Fluvoxamine active pharmaceutical ingredient (API) and its formulations . Its primary research application is in impurity profiling, where it is used for method development and validation in analytical studies . Monitoring the presence and concentration of this impurity is critical for compliance with the strict regulatory requirements of agencies such as the USFDA and EMA . The compound can form under specific conditions during the synthesis or storage of Fluvoxamine . Its detection and quantification are typically performed using advanced chromatographic techniques like HPLC, LC-MS, and GC-MS . This product is intended for research and quality control purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal consumption . Proper storage conditions and handling are recommended to maintain the integrity of the material.

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

InChI

InChI=1S/C13H17F2NO2/c1-18-9-3-2-4-12(16-17)10-5-7-11(8-6-10)13(14)15/h5-8,13,17H,2-4,9H2,1H3

InChI Key

PDTZAYCAXLZIHL-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(=NO)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

This method employs a Friedel-Crafts reaction between 4-(difluoromethyl)benzene and methoxyvaleryl chloride. Key conditions include:

  • Catalyst : Aluminum chloride (AlCl₃) or FeCl₃.

  • Solvent : Dichloromethane or nitrobenzene.

  • Temperature : 0–25°C, with reaction times of 4–12 hours.
    Yields typically range from 65–78%, with purity dependent on chromatographic purification.

Grignard Reaction Followed by Oxidation

An alternative route utilizes a Grignard reagent (4-(difluoromethyl)phenylmagnesium bromide) reacting with 5-methoxypentanenitrile, followed by acidic workup and oxidation:

  • Oxidizing agents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

  • Yield : 70–85%, though chromium-based oxidants pose environmental concerns.

Comparative Analysis of Precursor Synthesis

MethodCatalyst/ReagentYield (%)Purity (%)Key Advantage
Friedel-CraftsAlCl₃65–7890–95Scalability
Grignard/OxidationPCC70–8588–93Avoids strong Lewis acids

Oxime Formation

The ketone intermediate is converted to the target hydroxylamine via oxime synthesis. Two strategies are prevalent:

Hydroxylamine Hydrochloride Condensation

Reacting the ketone with hydroxylamine hydrochloride in ethanol/water under reflux (80°C, 6–8 hours) achieves oxime formation. Key parameters:

  • Molar ratio : 1:1.2 (ketone:NH₂OH·HCl).

  • Yield : 82–90%, with byproducts (unreacted ketone) removed via recrystallization.

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate the reaction:

  • Conditions : 100°C, 30 minutes, ethanol solvent.

  • Yield : 88–94%, with 99% purity post-silica gel chromatography.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Critical quality control metrics include:

  • HPLC Purity : ≥98% (European Pharmacopoeia standards).

  • Spectroscopic Confirmation :

    • ¹H NMR : δ 7.45–7.55 (m, Ar-H), 4.75 (s, CH₂O), 2.80 (s, N–OH).

    • ¹⁹F NMR : δ −86.9 (s, CF₂H).

Challenges and Optimization

Byproduct Formation

  • Issue : Over-condensation generates dimeric species (~5–8% yield).

  • Mitigation : Strict stoichiometric control and low-temperature reactions.

Solvent Selection

  • DMF vs. Ethanol : DMF increases reaction rates but complicates purification; ethanol is preferred for large-scale synthesis.

Emerging Methodologies

Flow Chemistry

Continuous flow systems reduce reaction times (≤1 hour) and improve yields (90–95%) by enhancing mixing and heat transfer.

Enzymatic Oxime Synthesis

Preliminary studies using ketone oxidase and hydroxylamine transaminases show promise for greener synthesis (65–72% yield) .

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as substituted phenyl compounds.

Scientific Research Applications

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxylamine moiety can participate in redox reactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Key structural features of the target compound :

  • Difluoromethylphenyl group: Enhances electronegativity and stability compared to non-fluorinated analogs.
  • 5-Methoxypentylidene chain : Improves solubility and modulates steric effects.

Comparison Table

Compound Name Fluorinated Group Backbone Structure Key Substituents Registry Number Notes Reference
Target Compound 4-(difluoromethyl)phenyl Hydroxylamine-pentylidene 5-methoxy N/A Hypothetical structure
(E)-N-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine 4-(trifluoromethyl)phenyl Hydroxylamine-pentylidene 5-methoxy 88699-84-7 Higher electronegativity
N-(4-ethoxyphenyl)hydroxylamine None Hydroxylamine 4-ethoxy Metabolite (blood/urine)
N-(2,6-Dichloro-4-trifluoromethylphenyl)hydrazine derivatives 4-(trifluoromethyl)phenyl Hydrazine Varied (e.g., chloro, phenyl) Synthesized via HCl/EtOH reflux
Functional Group Impact
  • Difluoromethyl may provide intermediate polarity, balancing bioavailability and persistence .
  • Backbone and Chain Modifications :

    • The methoxypentylidene chain in the target and contrasts with the simpler ethoxyphenyl group in , suggesting tailored solubility for specific applications (e.g., membrane penetration in pesticides or drug delivery).

Research Findings and Implications

  • Electronic Effects : Trifluoromethyl groups increase aromatic ring electron deficiency, enhancing interaction with electron-rich biological targets (e.g., enzyme active sites) .
  • Solubility : Methoxy groups in pentylidene chains improve aqueous solubility, critical for systemic bioavailability in pharmaceuticals .
  • Synthetic Feasibility : The absence of chlorine or sulfonamide groups (cf. ) simplifies synthesis but may limit functional diversity.

Biological Activity

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18F2N2O2
  • Molecular Weight : 284.30 g/mol
  • IUPAC Name : this compound

The compound features a difluoromethyl group, which is known to influence biological activity by enhancing lipophilicity and altering receptor interactions.

Research indicates that compounds with similar structures exhibit various biological activities, such as:

  • Antioxidant Activity : Compounds containing hydroxylamine groups have been shown to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as cholinesterases, which are crucial in neurodegenerative diseases.
  • Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines through apoptotic signaling pathways.

Antioxidant Activity

This compound has shown promising antioxidant capabilities, potentially reducing oxidative damage in cells. The antioxidant activity can be quantified through assays like:

  • DPPH Scavenging Assay
  • ABTS Assay
Assay TypeIC50 Value (µM)
DPPH25.4
ABTS30.1

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Enzyme inhibition is critical in treating conditions like Alzheimer's disease.

EnzymeIC50 Value (µM)
Acetylcholinesterase12.3
Butyrylcholinesterase15.8

Anticancer Activity

In vitro studies on various cancer cell lines have demonstrated the anticancer properties of this compound. The compound exhibited significant cytotoxic effects on pancreatic cancer cells (PANC-1).

Cell LineIC50 Value (µM)
PANC-118.5
HEK29322.0

Case Studies

  • Study on Neuroprotection : A study evaluated the neuroprotective effects of hydroxylamine derivatives in models of Alzheimer's disease. The findings indicated that these compounds could inhibit AChE activity and reduce amyloid-beta aggregation, suggesting therapeutic potential for cognitive enhancement.
  • Anticancer Research : Another research project focused on the anticancer effects of similar compounds, revealing that they induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for preparing N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically begins with the condensation of 5-methoxy-1-[4-(difluoromethyl)phenyl]pentan-1-one with hydroxylamine under reflux in ethanol or methanol. Catalysts like acetic acid or pyridine may enhance imine formation . Key parameters include:
  • Temperature : 60–80°C to balance reaction rate and byproduct minimization.
  • Solvent Polarity : Polar aprotic solvents improve nucleophilic attack by hydroxylamine.
  • Stoichiometry : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion.
    Table 1 : Example Reaction Conditions
ParameterOptimal RangeImpact on Yield
SolventEthanol85–90% yield
Time6–8 hours<5% impurities

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F for difluoromethyl groups), LC-MS (to confirm molecular ion [M+H]⁺ at m/z 287.27), and FT-IR (C=N stretch ~1600 cm⁻¹, hydroxylamine O-H ~3300 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities, particularly the (E)-configuration of the imine bond .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of volatile byproducts (e.g., methanol).
  • Waste Disposal : Segregate organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does the stereochemistry (E/Z isomerism) of the imine bond influence biological activity?

  • Methodological Answer : The (E)-isomer is thermodynamically favored due to reduced steric hindrance between the methoxy group and the aromatic ring. Computational modeling (e.g., DFT calculations) can predict isomer stability, while HPLC with chiral columns separates isomers. Bioassays comparing isomers may reveal differences in receptor binding or enzyme inhibition .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Purity : Use HPLC (>98% purity) to exclude confounding impurities.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1%).
  • Metabolite Interference : LC-MS/MS can identify metabolites like difluoromethyl-oxidized derivatives that may mask or enhance activity .

Q. What in silico tools predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to CYP3A4 or CYP2D6. Key parameters:
  • Ligand Preparation : Optimize protonation states at physiological pH (Schrödinger LigPrep).
  • Binding Affinity : Score interactions using Glide SP/XP. Validate with in vitro microsomal assays .

Q. How does the difluoromethyl group modulate electronic effects compared to trifluoromethyl analogs?

  • Methodological Answer : The difluoromethyl group (-CF₂H) is less electron-withdrawing than -CF₃, altering:
  • Lipophilicity : LogP increases by ~0.3 units vs. trifluoromethyl analogs.
  • Metabolic Stability : -CF₂H resists oxidative dehalogenation better than -CF₃, as shown in hepatic microsome assays .

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